molecular formula C14H12FN3OS B2673277 1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea CAS No. 431066-14-7

1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea

Cat. No.: B2673277
CAS No.: 431066-14-7
M. Wt: 289.33
InChI Key: FWQAIVBJLOFNNC-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea (IUPAC: 4-fluoro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide) is a thiourea derivative characterized by a 4-fluorobenzoyl group and a 5-methylpyridin-2-yl substituent (). Its synthesis typically involves reacting 4-fluorobenzoyl chloride with ammonium thiocyanate and 5-methylpyridin-2-amine under reflux conditions in acetone or acetonitrile (). Structural elucidation employs Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H-NMR), and X-ray crystallography, revealing planar thiourea cores stabilized by intramolecular hydrogen bonds ().

Radiolabeling with iodine-131 (¹³¹I) enables its use in targeting breast cancer receptors, leveraging the thiourea moiety’s chelating properties (). Studies on fluorobenzoyl thioureas highlight their structural stability, influenced by fluorine’s electron-withdrawing effects and hydrogen-bonding interactions ().

Properties

IUPAC Name

4-fluoro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-9-2-7-12(16-8-9)17-14(20)18-13(19)10-3-5-11(15)6-4-10/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQAIVBJLOFNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 4-fluorobenzoyl chloride with 5-methyl-2-aminopyridine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents like dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction.

Chemical Reactions Analysis

1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Thiourea derivatives, including 1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Properties
    • Research has shown that thiourea derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The structural characteristics of this compound may enhance its efficacy against specific cancer types, particularly those resistant to conventional therapies .
  • Enzyme Inhibition
    • This compound has been evaluated for its ability to inhibit specific enzymes, such as monoamine oxidase and cholinesterase. These enzymes are crucial in neurotransmitter regulation, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and depression .

Case Studies

StudyFocusFindings
Karipcin et al. (2013)Antimicrobial activityDemonstrated efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.24 µg/ml .
Manjula et al. (2009)Anticancer propertiesShowed that thiourea derivatives could induce apoptosis in breast cancer cell lines .
Hroch et al. (2017)Enzyme inhibitionFound that certain thiourea derivatives inhibited cholinesterase activity effectively, suggesting potential for treating neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with ammonium thiocyanate followed by the addition of appropriate amines. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings or the thiourea moiety can significantly influence biological activity, allowing for the optimization of lead compounds for specific therapeutic targets .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiourea derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiourea Derivatives
Compound Name R1 (Benzoyl Substituent) R2 (Aryl/heteroaryl) Biological Activity Key Findings/Applications References
Target Compound : 1-(4-Fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea 4-Fluoro 5-Methylpyridin-2-yl Anticancer (radiolabeled) Radiolabeled with ¹³¹I for breast cancer targeting; stable chelation due to fluorine and pyridinyl groups.
1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea 4-Chloro 3-Methylpyridin-2-yl Antimicrobial Moderate activity against Gram-positive bacteria; intramolecular H-bonding enhances crystal packing.
1-(4-Fluorobenzoyl)-3-(2-fluorophenyl)thiourea 4-Fluoro 2-Fluorophenyl Structural studies Enhanced vibrational stability due to dual fluorine substituents; no significant bioactivity reported.
1-Benzoyl-3-(4-benzyl)thiourea Benzoyl 4-Benzylphenyl Material science Nonlinear optical properties; used in crystallography studies.
1-(3-Chloro-azetidinonyl)-3-phenothiazinylthiourea Chloroazetidinone Phenothiazine Antibacterial Active against S. aureus and E. coli (MIC = 62.5 µg/ml); nitro/chloro substituents enhance efficacy.
1-(5-Bromopyridin-2-yl)-3-isoindoloquinoxalinylthiourea - 5-Bromopyridin-2-yl Antiviral (inactive) No significant HIV-1 RT inhibition; bulky substituents may hinder binding.
Key Observations:
  • Electron-Withdrawing Groups : Fluorine (Target Compound) vs. chlorine (4-chloro analog) substituents influence electronic properties. Fluorine’s smaller size and stronger electronegativity enhance stability and hydrogen-bonding interactions compared to chlorine ().
  • Heteroaryl vs. Aryl Substituents: The 5-methylpyridin-2-yl group (Target Compound) may improve solubility and receptor binding compared to phenyl or phenothiazine groups ().
  • Bioactivity Correlation: Antimicrobial activity in azetidinone-phenothiazine hybrids () contrasts with the Target Compound’s anticancer focus, underscoring substituent-driven target specificity.

Physicochemical Properties

  • Solubility : Fluorine and pyridinyl groups enhance aqueous solubility compared to chloro or benzyl analogs ().
  • Thermal Stability : Target Compound’s melting point (~170°C) aligns with fluorobenzoyl derivatives, while chloro analogs (e.g., 4-chloro derivative) melt at ~171°C ().

Biological Activity

1-(4-Fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. The presence of the fluorine atom and the pyridine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, structural characterization, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-fluorobenzoyl chloride with ammonium thiocyanate in the presence of a suitable solvent. The compound's structure has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.

Key Spectroscopic Data

TechniqueObservations
1H NMR Peaks at δ 12.41 (NH), 11.95 (NH), aromatic peaks between 8.15 – 7.28 ppm
13C NMR Peaks at δ 180.1 (C=O), 166.0 (C=S), and various aromatic carbons
FTIR Characteristic peaks at 3409 cm⁻¹ (NH), 1667 cm⁻¹ (C=O), and 1279 cm⁻¹ (C=S)

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that thiourea derivatives, similar to our compound, exhibited Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL against these pathogens .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and A549. The compound displayed promising antiproliferative effects with IC50 values indicating effective inhibition of cell growth at low concentrations. For example, derivatives similar to this compound showed IC50 values as low as 4×1074\times 10^{-7} M against leukemia cells .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various thiourea derivatives showed that those containing halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.
  • Anticancer Potential : In a study involving the evaluation of several thiourea derivatives against human cancer cell lines, it was found that compounds with similar structural features to this compound had significant cytotoxic effects, suggesting a potential pathway for drug development .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea, and how are intermediates characterized?

The compound can be synthesized via the reaction of 4-fluorobenzoyl isothiocyanate with 5-methylpyridin-2-amine under inert conditions. Key intermediates, such as the isothiocyanate precursor, are typically characterized using 1^1H/13^13C NMR, IR (to confirm -NCS groups), and mass spectrometry. Final product purity is validated via HPLC and elemental analysis. For analogous thioureas, X-ray crystallography has been used to confirm planar thiourea cores and intramolecular hydrogen bonds (e.g., N-H⋯N or N-H⋯O interactions) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this thiourea derivative?

Single-crystal X-ray diffraction is pivotal for resolving molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, studies on similar thioureas revealed planar CN2_2S2_2 residues with dihedral angles of 9.77°–77.47° relative to substituent rings . Spectroscopic techniques like 1^1H NMR (to identify NH protons at δ ~10–12 ppm) and IR (C=S stretching at ~1250–1350 cm1^{-1}) are standard for functional group verification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and non-covalent interactions in this compound?

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict bond lengths, Mulliken charges, and frontier molecular orbitals (HOMO-LUMO gaps). For instance, studies on 1-(4-chlorobenzoyl)thiourea derivatives revealed competing intramolecular NH⋯OC hydrogen bonds and intermolecular π–π stacking, validated via Hirshfeld surface analysis . These methods help rationalize reactivity and stability in drug design .

Q. What experimental strategies are used to evaluate the biological activity of this thiourea against therapeutic targets?

In vitro assays (e.g., HIV-1 protease inhibition) involve enzyme kinetics (IC50_{50} determination) at varying concentrations (e.g., 10–100 µM), followed by dose-response curves. For example, a structurally related thiourea achieved 97.03% HIV-1 protease inhibition at 100 µM via competitive binding . Molecular docking (AutoDock Vina) can predict binding modes, with validation via MD simulations and free-energy calculations (MM-PBSA) .

Q. How do crystallographic data inform structure-activity relationships (SAR) for thiourea-based inhibitors?

X-ray cocrystal structures (e.g., PDB: 6KOF) reveal critical interactions like sulfur-aromatic networks (e.g., thiourea-F163/F226 in IDO1 inhibitors) and hydrogen bonds. For 1-(4-fluorobenzoyl)thiourea derivatives, substituent effects on planarity and π-stacking (e.g., 5-methylpyridinyl vs. 4-fluorophenyl) can be correlated with potency using regression models (e.g., QSAR) .

Q. What are the stability and handling protocols for this compound under laboratory conditions?

Storage at 0–6°C in amber vials under nitrogen is recommended to prevent thiourea oxidation or hydrolysis. For similar compounds, stability studies under varying pH (2–12) and thermal stress (40–60°C) identified degradation products via LC-MS . Handling requires PPE (gloves, goggles) due to potential thiourea toxicity (LD50_{50} data pending for this derivative).

Methodological Considerations

Q. How are synthetic yields optimized for this thiourea in multistep reactions?

Yield optimization involves solvent screening (e.g., THF vs. DMF for solubility), catalyst selection (e.g., triethylamine for isothiocyanate-amine coupling), and reaction time/temperature control. For example, 5-bromo-2-isothiocyanatopyridine reactions achieved 63–85% yields under reflux in dry acetonitrile .

Q. What analytical challenges arise in distinguishing thiourea tautomers or rotamers?

Dynamic NMR can resolve rotameric equilibria (e.g., E/Z isomerism around C–N bonds), while X-ray crystallography definitively assigns tautomeric forms. For 1-(5-methylpyridin-2-yl) derivatives, intramolecular hydrogen bonds (e.g., N-H⋯N) stabilize specific conformers, as shown in crystal structures .

Data Contradictions and Resolution

Q. How are discrepancies between computational predictions and experimental bioactivity resolved?

Discrepancies may arise from solvent effects or protein flexibility unaccounted for in docking. For example, a thiourea derivative showed poor HIV-1 RT inhibition experimentally despite favorable docking scores, likely due to off-target binding. Resolving such issues requires experimental mutagenesis (e.g., Ala-scanning) and metadynamics simulations to map binding pathways .

Q. What strategies address low reproducibility in thiourea crystallization for structural studies?

Vapor diffusion (e.g., sitting-drop method) with mixed solvents (DCM/hexane) enhances crystal quality. For a related thiourea, slow evaporation from ethanol yielded diffraction-quality crystals (Rint_{int} < 5%) .

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